molecular formula C16H12N2S B2996090 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole CAS No. 38956-27-3

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole

Cat. No.: B2996090
CAS No.: 38956-27-3
M. Wt: 264.35
InChI Key: DNVNCTMGCFFMME-UHFFFAOYSA-N
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Description

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has gained significant attention in medicinal chemistry and drug design due to its structural complexity and diverse biological activities. This compound is part of the benzo[d]imidazo[2,1-b]thiazole family, which is known for its broad spectrum of bioactivities, including anticancer, antimicrobial, and anxiolytic properties .

Scientific Research Applications

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Serves as a biological probe for studying enzyme functions and receptor interactions.

    Medicine: Investigated for its potential as an anticancer agent, antimicrobial agent, and non-sedative anxiolytic.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The compound has shown considerable in vitro anticancer activity against the Hep G2 cell line . The presence of sulfonamide in combination with methoxy substitution enhanced DNA fragmentation, thereby acting as an effective derivative for hepatocellular carcinoma .

Future Directions

The future directions for “2-(4-Methylphenyl)imidazo[2,1-b][1,3]benzothiazole” could involve further exploration of its anticancer properties and potential applications in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole involves a catalyst-free microwave-assisted procedure. This method uses 2-aminobenzothiazole and p-tolyl isocyanide as starting materials. The reaction is carried out in green media under mild transition-metal-free conditions, providing rapid access to the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar microwave-assisted procedures. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(p-Tolyl)benzo[d]imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity. The presence of the p-tolyl group may contribute to its unique pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2S/c1-11-6-8-12(9-7-11)13-10-18-14-4-2-3-5-15(14)19-16(18)17-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVNCTMGCFFMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=CC=CC=C4SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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